![molecular formula C18H18FNO4 B2856981 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide CAS No. 1421449-72-0](/img/structure/B2856981.png)
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide
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Description
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide, also known as DBF, is a novel compound that has been the focus of many scientific studies in recent years. DBF is a synthetic compound that was first synthesized in 2005 by a team of chemists led by Dr. William Jorgensen at Yale University. Since then, DBF has been the subject of numerous studies investigating its potential applications in the field of medicine.
Scientific Research Applications
Synthesis and Anti-inflammatory Activity
One study describes the synthesis of derivatives related to the chemical structure of interest, where compounds showed significant anti-inflammatory activity. This research highlights the potential therapeutic applications of such compounds in treating inflammation-related conditions (K. Sunder & Jayapal Maleraju, 2013).
Potential Antipsychotic Agents
Another study investigated the antipsychotic-like profile of a compound structurally similar to the compound of interest, which did not interact with dopamine receptors. This suggests potential applications in developing new antipsychotic drugs with novel mechanisms of action (L D Wise et al., 1987).
Chemoselective Acetylation in Drug Synthesis
Research on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide for antimalarial drug synthesis demonstrates the importance of such chemical transformations in producing drug intermediates (Deepali B Magadum & G. Yadav, 2018).
Ligand-Protein Interactions and Photovoltaic Efficiency
A study focused on benzothiazolinone acetamide analogs, examining their vibrational spectra, electronic properties, and ligand-protein interactions, indicating the compound's relevance in biochemical research and potential in photovoltaic applications (Y. Mary et al., 2020).
Peripheral Benzodiazepine Receptor Ligands
The synthesis and evaluation of novel radioligands for peripheral benzodiazepine receptors highlight the compound's utility in neurological research, potentially aiding in the understanding of various brain disorders (Ming-Rong Zhang et al., 2003).
properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c19-14-3-1-2-4-17(14)24-11-18(22)20-10-15(21)12-5-6-16-13(9-12)7-8-23-16/h1-6,9,15,21H,7-8,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNESPAIYWIFDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)COC3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide |
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